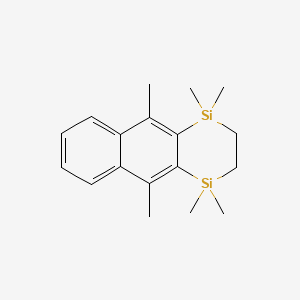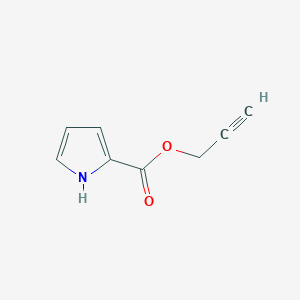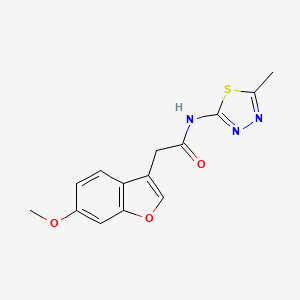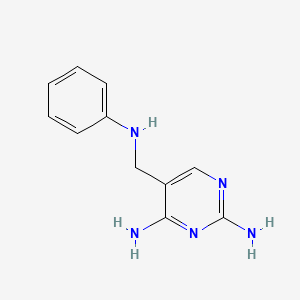![molecular formula C16H11NO B12519724 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one CAS No. 793684-50-1](/img/structure/B12519724.png)
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one is a heterocyclic compound with a unique structure that combines elements of indene and isoquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method is known for its efficiency and convenience, making it a popular choice for researchers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one: This compound has a similar structure but differs in the position of the double bond.
6,7-Dihydro-5H-isoquinolin-8-one: This compound has a similar core structure but lacks the indene moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
793684-50-1 |
|---|---|
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
6,7-dihydroindeno[2,1-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(15)17-16/h1-8H,9H2,(H,17,18) |
Clé InChI |
LGGQEYIMIFVVHE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1NC(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)

![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)


![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)


![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)


